Urea, 1-methyl-1-nitro-
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Overview
Description
Urea, 1-methyl-1-nitro- is a chemical compound with the molecular formula C2H5N3O3 It is a derivative of urea, where one of the hydrogen atoms is replaced by a methyl group and another by a nitro group
Preparation Methods
The synthesis of Urea, 1-methyl-1-nitro- typically involves the reaction of methylamine with nitrourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions often include maintaining a specific temperature and pH to optimize the synthesis process .
Chemical Reactions Analysis
Urea, 1-methyl-1-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of methylurea derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
Urea, 1-methyl-1-nitro- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of Urea, 1-methyl-1-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Urea, 1-methyl-1-nitro- can be compared with other similar compounds such as:
N-Methyl-N-nitrosourea: Another derivative of urea with a nitroso group instead of a nitro group.
N-Methylurea: A simpler derivative with only a methyl group attached to the urea molecule.
Nitrourea: A compound with a nitro group attached to the urea molecule. These compounds share some chemical properties but differ in their reactivity and applications. .
Properties
CAS No. |
24390-70-3 |
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Molecular Formula |
C2H5N3O3 |
Molecular Weight |
119.08 g/mol |
IUPAC Name |
1-methyl-1-nitrourea |
InChI |
InChI=1S/C2H5N3O3/c1-4(2(3)6)5(7)8/h1H3,(H2,3,6) |
InChI Key |
MRCHHCXNURDQHS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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